molecular formula C9H16N4O2 B14368533 (3E)-1-butyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea

(3E)-1-butyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea

Cat. No.: B14368533
M. Wt: 212.25 g/mol
InChI Key: RKTDQAIIDOPQDN-UHFFFAOYSA-N
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Description

(3E)-1-butyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring an imidazolidinone ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-butyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea typically involves the reaction of a butyl isocyanate with a methyl-substituted imidazolidinone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction temperature, solvent, and time are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-butyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(3E)-1-butyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-1-butyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea involves its interaction with specific molecular targets. The imidazolidinone ring may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (3E)-1-butyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea: can be compared with other urea derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the imidazolidinone ring differentiates it from other urea derivatives and may contribute to its unique reactivity and applications.

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

(3E)-1-butyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea

InChI

InChI=1S/C9H16N4O2/c1-3-4-5-10-9(15)12-8-11-7(14)6-13(8)2/h3-6H2,1-2H3,(H2,10,11,12,14,15)

InChI Key

RKTDQAIIDOPQDN-UHFFFAOYSA-N

Isomeric SMILES

CCCCNC(=O)/N=C/1\NC(=O)CN1C

Canonical SMILES

CCCCNC(=O)N=C1NC(=O)CN1C

Origin of Product

United States

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